![molecular formula C17H20N2OS2 B2822632 N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895461-16-2](/img/structure/B2822632.png)
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a useful research compound. Its molecular formula is C17H20N2OS2 and its molecular weight is 332.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner, which causes its deactivation .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . By inhibiting these kinases, it prevents the phosphorylation and subsequent deactivation of PTEN . This results in the preservation of PTEN’s tumor suppressor function .
Biochemical Pathways
The compound affects the PTEN/PI3K/AKT pathway . Normally, CK2 and GSK3β phosphorylate PTEN, leading to its deactivation and a subsequent increase in PI3K/AKT signaling . By inhibiting CK2 and GSK3β, the compound prevents PTEN deactivation, thereby reducing PI3K/AKT signaling .
Result of Action
The inhibition of CK2 and GSK3β by the compound leads to the preservation of PTEN’s tumor suppressor function . This results in a decrease in PI3K/AKT signaling, which is often upregulated in various types of cancer . Therefore, the compound may have potential anti-cancer effects .
Biologische Aktivität
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antioxidant mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H20N2OS2
- Molecular Weight : 332.48 g/mol
- CAS Number : 895461-16-2
This structure includes a benzo[d]thiazole core, which is significant in various biological activities.
The primary mechanism through which this compound exerts its effects is through the activation of the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. This activation leads to the transcription of genes associated with antioxidant responses, such as:
- NQO1 (NAD(P)H dehydrogenase [quinone] 1)
- HO-1 (Heme oxygenase 1)
Biochemical Pathways
The compound activates NRF2 by disrupting its interaction with Kelch-like ECH-associated protein 1 (KEAP1), leading to enhanced expression of antioxidant proteins that protect against oxidative damage and inflammation.
Anti-inflammatory Effects
Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages demonstrated that this compound significantly inhibited the secretion of inflammatory cytokines such as TNF-α and IL-6 without causing cytotoxicity .
The compound's anti-inflammatory mechanism involves:
- Suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
- Inhibition of nuclear factor κB (NF-κB) signaling pathways.
In vivo studies further corroborate these findings, showing that the compound effectively reduces paw edema in rat models, comparable to established anti-inflammatory drugs like Indomethacin .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of this compound:
-
In Vitro Studies :
- The compound demonstrated a dose-dependent inhibition of NO production and inflammatory cytokine secretion in LPS-stimulated RAW264.7 cells.
- It was found to significantly reduce the phosphorylation of mitogen-activated protein kinases (MAPKs), indicating a robust anti-inflammatory response.
- In Vivo Studies :
Summary Table of Biological Activities
Wissenschaftliche Forschungsanwendungen
Synthesis of the Compound
The synthesis of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves multi-step chemical reactions that utilize readily available starting materials. The specific synthetic route may vary but generally includes:
- Formation of the thiazole ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of the propanamide group : This can be accomplished through acylation reactions where the amine group of the thiazole derivative reacts with acyl chlorides or anhydrides.
- Incorporation of the p-tolylthio group : This is usually done via thiolation reactions where a thiol compound is introduced to the aromatic system.
Biological Activities
This compound exhibits several biological activities that make it a candidate for further research:
- Anti-inflammatory Activity : Preliminary studies indicate that compounds similar to this compound may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies have shown promising interactions with the active site of this enzyme .
- Antitumor Potential : The compound's structural analogs have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. Some derivatives have shown significant antiproliferative activity against various cancer cell lines .
- Kinase Inhibition : Certain studies have reported that related thiazole compounds can act as dual inhibitors of kinases such as CK2 and GSK3β. These kinases are implicated in numerous cellular processes including cell proliferation and apoptosis .
Case Study: Anti-inflammatory Properties
A study conducted on a series of tetrahydrobenzo[d]thiazole derivatives highlighted their potential as anti-inflammatory agents. The lead compound demonstrated significant inhibition of 5-lipoxygenase activity in vitro, suggesting its utility in treating inflammatory diseases .
Case Study: Antitumor Activity
Research on related compounds indicated that they could effectively inhibit HDAC enzymes. One specific derivative exhibited an IC50 value of 1.9 μM against CK2 and 0.67 μM against GSK3β, highlighting its potential for development as an anticancer agent .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-12-6-8-13(9-7-12)21-11-10-16(20)19-17-18-14-4-2-3-5-15(14)22-17/h6-9H,2-5,10-11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUSRCCLXHINSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.